1,3,4-Oxadiazole, 2-naphtho[2,1-b]furan-2-yl-5-(4-nitrophenyl)-
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Overview
Description
1,3,4-Oxadiazole, 2-naphtho[2,1-b]furan-2-yl-5-(4-nitrophenyl)- is a heterocyclic compound that contains an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is known for its significant biological and chemical properties, making it a valuable compound in various fields of research and industry .
Preparation Methods
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of N-acylhydrazones under oxidative conditions. Common reagents used in these reactions include oxygen, iodine, and bromine . Another method involves the reaction of acylhydrazides with carbon disulfide in a basic alcohol solution, followed by acidification . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
1,3,4-Oxadiazole, 2-naphtho[2,1-b]furan-2-yl-5-(4-nitrophenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of oxadiazole derivatives with different functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antibacterial, antifungal, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug development . Additionally, it has applications in the industry as a component in the production of optoelectronic devices and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole, 2-naphtho[2,1-b]furan-2-yl-5-(4-nitrophenyl)- involves its interaction with nucleic acids, enzymes, and proteins. It can inhibit the activity of enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, which are involved in cancer cell proliferation . The compound’s ability to bind to these molecular targets disrupts their normal function, leading to the inhibition of cancer cell growth and survival .
Comparison with Similar Compounds
1,3,4-Oxadiazole, 2-naphtho[2,1-b]furan-2-yl-5-(4-nitrophenyl)- can be compared to other oxadiazole derivatives such as 1,2,4-oxadiazole and 1,2,3-oxadiazole. While all these compounds share a similar core structure, their biological activities and chemical properties can vary significantly . For example, 1,2,4-oxadiazole is known for its antiviral and anti-inflammatory properties, whereas 1,2,3-oxadiazole has shown potential as an anticonvulsant . The unique structure of 1,3,4-oxadiazole, 2-naphtho[2,1-b]furan-2-yl-5-(4-nitrophenyl)- allows it to interact with a broader range of biological targets, making it a more versatile compound in scientific research .
Properties
CAS No. |
649762-92-5 |
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Molecular Formula |
C20H11N3O4 |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
2-benzo[e][1]benzofuran-2-yl-5-(4-nitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H11N3O4/c24-23(25)14-8-5-13(6-9-14)19-21-22-20(27-19)18-11-16-15-4-2-1-3-12(15)7-10-17(16)26-18/h1-11H |
InChI Key |
ARHNPPSXJXLHEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NN=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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